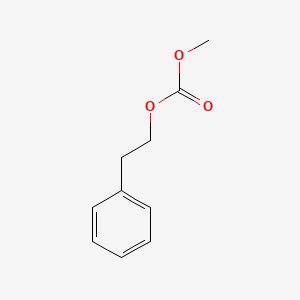![molecular formula C9H6Cl6O4 B14751852 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 2424-95-5](/img/structure/B14751852.png)
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid, also known as chlorendic acid, is a polychlorinated organic compound with the molecular formula C₉H₄Cl₆O₄ and a molecular weight of 388.84 g/mol . This compound is characterized by its bicyclic structure, which includes a heptane ring with six chlorine atoms and two carboxylic acid groups. It is commonly used as a fire-retardant monomer and has applications in various industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid can be synthesized through the Diels-Alder reaction of hexachlorocyclopentadiene with maleic anhydride . The reaction typically occurs under reflux conditions in an inert solvent such as xylene or toluene. The resulting adduct is then hydrolyzed to yield the desired dicarboxylic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale Diels-Alder reactions followed by hydrolysis. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency .
化学反应分析
Types of Reactions
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of anhydrides and other oxidized derivatives.
Reduction: Partially dechlorinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a fire-retardant monomer in the synthesis of polymers and resins.
Biology: Studied for its effects on biological systems, including its potential as a tumorigen and mutagen.
Medicine: Investigated for its potential therapeutic applications and its effects on cellular pathways.
Industry: Utilized in the production of flame-retardant materials and coatings.
作用机制
The mechanism of action of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves its interaction with cellular components. The compound can inhibit protein phosphatases, leading to the disruption of cellular signaling pathways. This inhibition affects the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
相似化合物的比较
Similar Compounds
Hexachloroendomethylenetetrahydrophthalic acid: Similar structure with slight variations in the bicyclic ring system.
1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic anhydride: An anhydride derivative of the compound.
Uniqueness
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid is unique due to its high chlorine content and its ability to act as a fire-retardant monomer. Its bicyclic structure and multiple chlorine atoms make it highly reactive and versatile in various chemical reactions .
属性
CAS 编号 |
2424-95-5 |
|---|---|
分子式 |
C9H6Cl6O4 |
分子量 |
390.8 g/mol |
IUPAC 名称 |
1,4,5,6,7,7-hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H6Cl6O4/c10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15/h1-4H,(H,16,17)(H,18,19) |
InChI 键 |
RMIZWFQFCGWTHN-UHFFFAOYSA-N |
规范 SMILES |
C1(C(C2(C(C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[h][1,6]naphthyridine](/img/structure/B14751772.png)
![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)
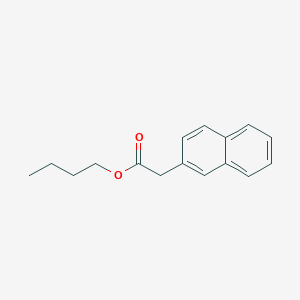
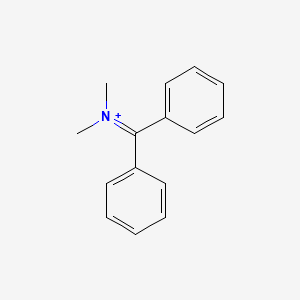

![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B14751808.png)
![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)
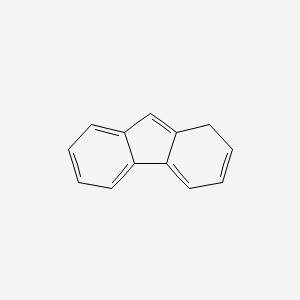
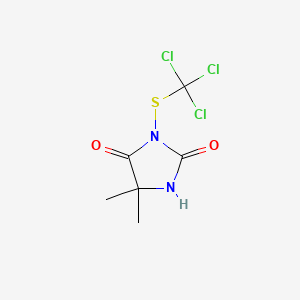
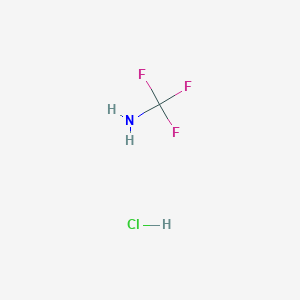
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)
